

# optimizing vehicle selection for BMS-795311 delivery

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## Compound of Interest

Compound Name: BMS-795311

Cat. No.: B1574175

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## Introduction

**BMS-795311** is a potent, orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor (IC<sub>50</sub> ~4 nM).<sup>[1][2]</sup> Like many CETP inhibitors (e.g., anacetrapib, torcetrapib), **BMS-795311** is characterized by high lipophilicity and significant fluorine content (

), presenting substantial challenges for aqueous formulation.

Inconsistent vehicle selection is the primary cause of variability in in vivo pharmacokinetics (PK) and in vitro potency data. This guide provides validated protocols to ensure solubility, stability, and physiological relevance.

## Part 1: Physicochemical Profile & Solubility

Before formulation, verify the compound properties to ensure accurate molarity calculations.

| Parameter            | Value        | Notes                                                                                  |
|----------------------|--------------|----------------------------------------------------------------------------------------|
| Molecular Weight     | 671.52 g/mol | High MW contributes to poor water solubility.                                          |
| Target               | CETP         | Mechanism involves lipid modulation; vehicle must not interfere with lipid metabolism. |
| Solubility (DMSO)    | 30 mg/mL     | Ideal for stock solutions.                                                             |
| Solubility (Water)   | Insoluble    | Requires surfactant or co-solvent for delivery.                                        |
| Solubility (Ethanol) | 10 mg/mL     | Useful as a co-solvent intermediate.                                                   |

## Part 2: In Vivo Formulation (Oral Gavage)

For animal studies (mice/rats/hamsters), we recommend two distinct vehicle strategies depending on the required dose and study duration.

### Protocol A: The "Gold Standard" Suspension (High Dose / Chronic Studies)

Best for: Doses > 5 mg/kg, multi-day dosing (e.g., 3-day HDL-C elevation studies), and minimizing vehicle toxicity. Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Step-by-Step Methodology:

- Preparation of Vehicle (Bulk):
  - Heat sterile water to ~80°C (approx. 1/3 of total volume).
  - Slowly add Methylcellulose powder (400 cP viscosity) while stirring vigorously to disperse.
  - Add remaining cold water and stir at 4°C overnight to fully hydrate (solution becomes clear/viscous).

- Add Tween 80 (0.1% v/v) and mix gently.
- Compound Formulation:
  - Weigh the required amount of **BMS-795311** solid.
  - Wetting Step: Add a minimal volume of Tween 80 (pure) or DMSO (<2% of final vol) to wet the powder. Paste it thoroughly.
  - Dispersion: Slowly add the pre-made 0.5% MC vehicle in small increments (geometric dilution).
  - Homogenization: Sonicate (water bath) for 10–15 minutes until a fine, uniform white suspension is achieved.
  - Maintenance: Keep on a magnetic stirrer during dosing to prevent settling.

## Protocol B: Co-Solvent Solution (Low Dose / PK Studies)

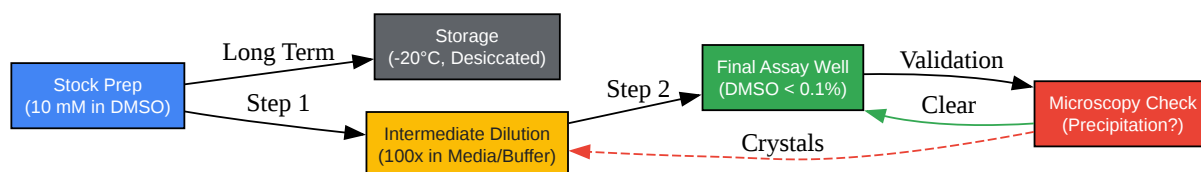
Best for: Doses < 5 mg/kg, single-dose PK, where true solution is required. Vehicle: 10% DMSO + 40% PEG400 + 50% Water.

Step-by-Step Methodology:

- Dissolve **BMS-795311** completely in 100% DMSO (10% of final volume). Vortex until clear.
- Add PEG400 (40% of final volume) to the DMSO solution. Vortex. Note: The solution may warm up.
- Slowly add Water (50% of final volume) while vortexing.
  - Critical: If precipitation occurs (cloudiness), stop. This indicates the concentration exceeds the solubility limit for this vehicle (likely ~1–2 mg/mL). Switch to Protocol A.

## Part 3: In Vitro Experimental Workflow

When using **BMS-795311** in cell culture (e.g., HepG2 cells or human plasma assays), avoiding precipitation is critical to determining accurate IC<sub>50</sub> values.



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Figure 1: Serial dilution workflow to prevent "crashing out" in aqueous media. Direct addition of high-concentration DMSO stock to media often causes immediate precipitation.

## Part 4: Troubleshooting & FAQs

Q1: My animals developed diarrhea after 2 days of dosing. Is the drug toxic?

- Diagnosis: This is likely vehicle toxicity, not drug toxicity.
- Root Cause: PEG400 is an osmotic laxative at high volumes.
- Solution: Switch to Protocol A (Methylcellulose/Tween). This vehicle is inert and well-tolerated for chronic dosing (up to weeks).

Q2: The compound precipitates immediately when I add water to the DMSO/PEG mix.

- Diagnosis: You have exceeded the thermodynamic solubility of the system.
- Root Cause: **BMS-795311** is highly lipophilic.
- Solution:
  - Reduce the drug concentration.
  - Add the water very slowly (dropwise) while vortexing.
  - If it persists, you must use the suspension method (Protocol A). A cloudy solution in a PK study yields unreliable absorption data.

Q3: Can I use corn oil as a vehicle?

- Analysis: Yes, but with a caveat.
- Risk: Since **BMS-795311** targets CETP (lipid metabolism), using a lipid-rich vehicle like corn oil may interfere with your pharmacodynamic endpoints (e.g., HDL/LDL levels).
- Recommendation: Use the aqueous-based MC/Tween vehicle (Protocol A) to establish a "clean" baseline.

## References

- Kirchgessner, T. G., et al. (2014). Pharmacological characterization of a novel liver X receptor agonist... (Demonstrates standard BMS formulation practices for lipophilic lipid-modulators). [[Link](#)]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. (Foundational text for vehicle selection logic). [[Link](#)]

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## Sources

- [1. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience \[tocris.com\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
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